Aqueous Hydrolytic Stability: Bromoacetyl vs. Iodoacetyl
Bromoacetyl-PEG1-CH2-NHS ester contains a bromoacetyl group which demonstrates greater hydrolytic stability compared to iodoacetyl-containing analogs. Under aqueous conjugation conditions, iodoacetyl groups undergo more rapid hydrolysis, reducing conjugation efficiency and increasing the formation of inactive byproducts [1]. This stability advantage is critical for reactions conducted in buffered aqueous media where hydrolysis competes with the desired thiol conjugation [2].
| Evidence Dimension | Hydrolytic stability in aqueous buffer |
|---|---|
| Target Compound Data | Bromoacetyl group: slower hydrolysis, extended usable lifetime in aqueous media |
| Comparator Or Baseline | Iodoacetyl group: faster hydrolysis, shorter usable lifetime |
| Quantified Difference | Qualitative difference; quantitative rate constants not available for these specific PEG constructs, but class-level trend is well-documented |
| Conditions | Aqueous buffer systems used for bioconjugation; relevant for reactions where NHS ester hydrolysis also occurs concurrently |
Why This Matters
Enhanced hydrolytic stability minimizes side reactions and improves overall conjugation yield, reducing costly reagent waste and purification burden.
- [1] Naider F, et al. Haloacetyl derivatives. Methods in Enzymology. 1977;46:153-157. https://www.sciencedirect.com/science/chapter/bookseries/abs/pii/S0076687977460154 View Source
- [2] BroadPharm. Thiol Reactive Linkers Technical Overview. https://beta.broadpharm.com/web/tech.php?c1=thiol-reactive-linkers View Source
